

Methyl 4-hydroxy-2-methoxybenzoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-hydroxy-2-methoxybenzoate

Cat. No.: B1590222

[Get Quote](#)

An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxybenzoate for Researchers and Drug Development Professionals

Introduction and Core Chemical Identity

Methyl 2-hydroxy-4-methoxybenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a phenol and a methyl ester group, coupled with the electronic influence of the methoxy substituent, makes it a versatile precursor for the synthesis of more complex molecules, including bioactive natural products. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

The compound is correctly identified by the IUPAC name methyl 2-hydroxy-4-methoxybenzoate. It is crucial to note the locant numbering to distinguish it from its isomers. Its primary identifiers are cataloged below for precise reference in procurement and experimental design.

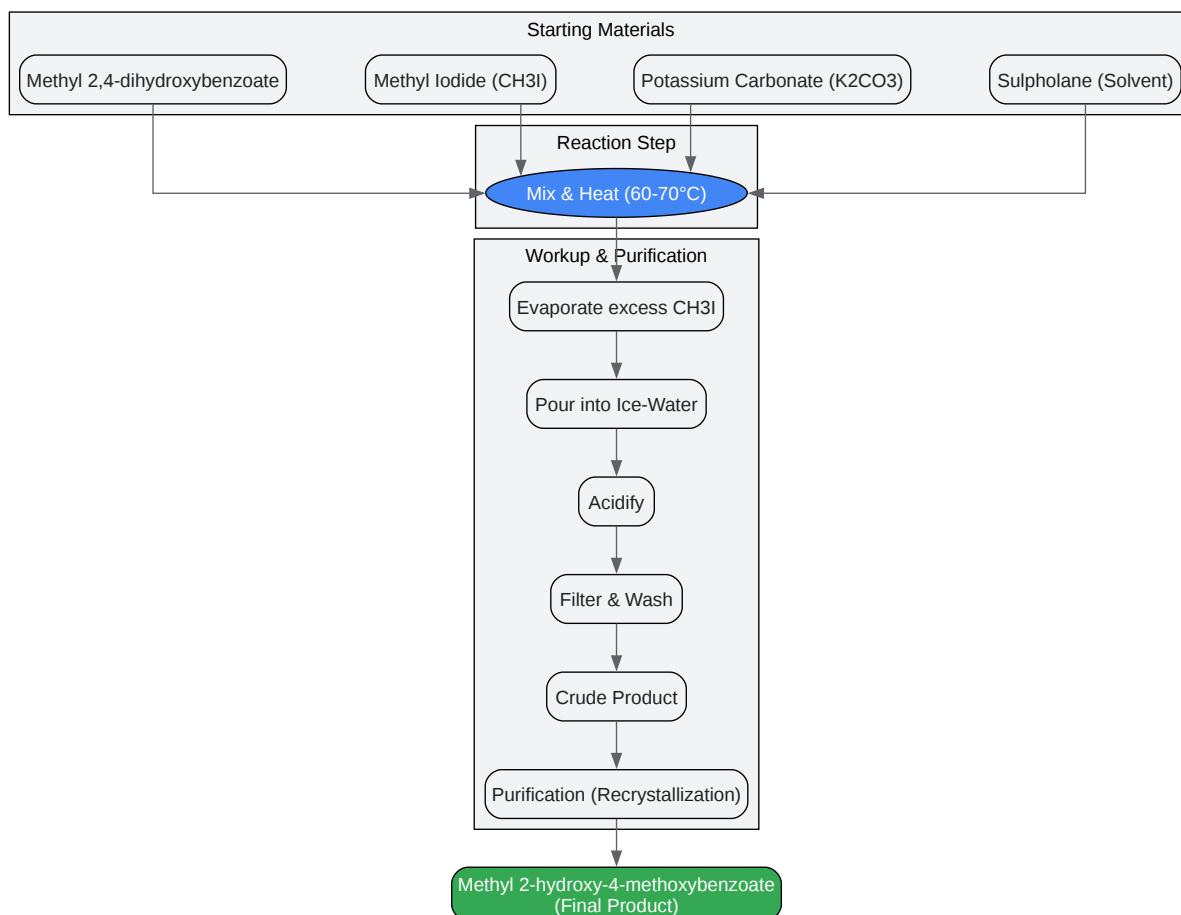
Identifier	Value	Source
IUPAC Name	methyl 2-hydroxy-4-methoxybenzoate	[1] [2] [3]
CAS Number	5446-02-6	[1] [3]
Molecular Formula	C9H10O4	[1] [2] [3]
Molecular Weight	182.17 g/mol	[1]
InChI Key	ZICRWXFGZCVTBZ-UHFFFAOYSA-N	[1] [3]
SMILES	<chem>COc1ccccc1C(=O)O</chem>	[1]
Synonyms	4-Methoxysalicylic Acid Methyl Ester, Methyl 4-Methoxysalicylate	[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. Methyl 2-hydroxy-4-methoxybenzoate is typically an off-white solid at room temperature.

Property	Value	Source
Appearance	Off-white to cream or pale yellow crystals or powder	[3] [4]
Melting Point	47.0-53.0 °C	[3]
Assay (GC)	≥97.5%	[3]

Synthesis Protocol and Mechanistic Rationale


A common synthetic route to methyl 2-hydroxy-4-methoxybenzoate involves the selective methylation of a dihydroxy precursor. The following protocol is based on established chemical

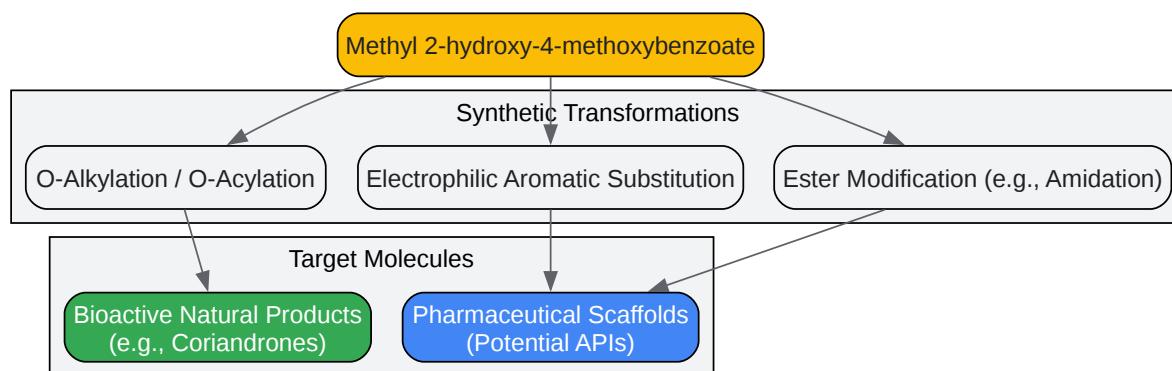
principles.

Experimental Protocol: Synthesis from Methyl 2,4-dihydroxybenzoate

This procedure involves the selective O-methylation of the more acidic phenolic hydroxyl group at the 4-position. The hydroxyl at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.

- **Reaction Setup:** In a dry reaction vessel, dissolve Methyl 2,4-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dry sulpholane.[5]
- **Addition of Reagents:** Add anhydrous potassium carbonate (K_2CO_3) (0.4 equivalents) to the solution. This base is sufficient to deprotonate the more acidic 4-hydroxyl group.[5]
- **Methylation:** Introduce methyl iodide (CH_3I) (1 equivalent) to the mixture. The reaction is typically heated to 60-70°C.[5] The iodide is an excellent leaving group, facilitating the SN_2 reaction by the phenoxide ion.
- **Reaction Monitoring and Workup:** After 8 hours, an additional portion of methyl iodide can be added to drive the reaction to completion, with further heating.[5] Upon completion, the excess methyl iodide is evaporated. The reaction mixture is then poured into ice-water and acidified.[5]
- **Purification:** The resulting solid, methyl 2-hydroxy-4-methoxybenzoate, is collected by filtration and washed with water.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for Methyl 2-hydroxy-4-methoxybenzoate.

Applications in Drug Discovery and Organic Synthesis

The true value of an intermediate is demonstrated by its utility in constructing complex, high-value molecules. Methyl 2-hydroxy-4-methoxybenzoate serves as a key building block in the synthesis of natural products and potentially as a scaffold for pharmaceutical agents.

Role as a Synthetic Precursor

- **Natural Product Synthesis:** This compound is utilized in the enantioselective synthesis of (+)-coriandrone A and B, which are recognized as bioactive natural products.[3] This highlights its importance in accessing stereochemically complex targets.
- **Scaffold for Medicinal Chemistry:** The structural motif of a substituted hydroxybenzoate is common in pharmacologically active molecules. For instance, a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, is a documented starting material for the synthesis of Gefitinib, an anticancer drug that functions as a tyrosine kinase inhibitor.[6][7] While a different isomer, this application underscores the utility of the methoxy-hydroxy-benzoate framework in building complex heterocyclic systems central to many modern therapeutics. The strategic placement of the hydroxyl, methoxy, and ester groups allows for sequential, regioselective modifications.

[Click to download full resolution via product page](#)

Caption: Synthetic potential of Methyl 2-hydroxy-4-methoxybenzoate.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. Based on available safety data, Methyl 2-hydroxy-4-methoxybenzoate requires careful handling.[4]

Hazard Identification and Personal Protective Equipment (PPE)

- Hazards: The compound is known to cause skin and eye irritation.[8] Thermal decomposition may release irritating gases and vapors.[4]
- Required PPE:
 - Eye Protection: Wear appropriate chemical safety goggles or glasses.[9]
 - Skin Protection: Use chemically resistant gloves and wear long-sleeved clothing.[4]
 - Respiratory Protection: Under normal use conditions with adequate ventilation, no special respiratory protection is needed. Avoid breathing dust or vapors.[4][10]

Handling and First Aid Protocols

- Handling:
 - Ensure adequate ventilation in the work area.[4][9]
 - Avoid contact with skin, eyes, and clothing.[4]
 - Wash hands thoroughly after handling.[10]
 - Avoid generating dust.[9]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4]

- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[4]
- Inhalation: Move the individual to fresh air.[4]

Storage

- Store the container tightly closed in a dry, cool, and well-ventilated place.[4][11]

Conclusion

Methyl 2-hydroxy-4-methoxybenzoate is a strategically important chemical intermediate with well-defined properties and synthetic utility. Its value is clearly demonstrated in the synthesis of complex natural products and is underscored by the role of its structural analogs in the development of significant pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures enables researchers and drug development professionals to effectively leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6 [matrix-fine-chemicals.com]
- 2. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS [matrix-fine-chemicals.com]
- 3. L03855.18 [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. prepchem.com [prepchem.com]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-hydroxy-4-methoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. uprm.edu [uprm.edu]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Methyl 4-hydroxy-2-methoxybenzoate CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590222#methyl-4-hydroxy-2-methoxybenzoate-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com